Beta-apo-13-carotenone D3 is synthesized through the enzymatic cleavage of beta-carotene, which occurs naturally in various organisms, including humans and animals. Research indicates that this compound is produced in the intestinal mucosa following the metabolism of beta-carotene, where it acts as an enzymatic product . The classification of beta-apo-13-carotenone D3 falls under carotenoids, which are tetraterpenoid pigments responsible for the coloration in plants and some animal tissues.
The synthesis of beta-apo-13-carotenone D3 typically involves the following methods:
The molecular structure of beta-apo-13-carotenone D3 can be described as follows:
Molecular modeling studies suggest that beta-apo-13-carotenone D3 interacts similarly to all-trans retinoic acid (ATRA) when bound to retinoic acid receptors, indicating potential functional similarities in biological systems .
Beta-apo-13-carotenone D3 participates in several chemical reactions:
The mechanism of action for beta-apo-13-carotenone D3 primarily involves its interaction with nuclear receptors:
The physical and chemical properties of beta-apo-13-carotenone D3 include:
Relevant data from spectral analysis (UV/Vis) indicates characteristic absorption peaks that are useful for identifying and quantifying this compound during research applications.
Beta-Apo-13-Carotenone D3 has several scientific applications:
The identification of β-apocarotenoids stems from investigations into carotenoid metabolism across biological kingdoms. Carotenoid cleavage dioxygenases (CCDs), a ubiquitously distributed family of non-heme iron enzymes, catalyze the oxidative cleavage of carotenoids to generate apocarotenoid products with diverse biological activities [1] [9]. These enzymes cleave specific carbon-carbon double bonds in carotenoid backbones, producing carbonyl-containing fragments (aldehydes or ketones) with varying chain lengths [9]. The eccentric cleavage pathway of β-carotene yields β-apocarotenoids with different chain lengths, including β-apo-13-carotenone (also termed D'Orenone), characterized by a ketone group at the C13 position and a truncated polyene chain [5] [7]. Historically, these compounds were identified as enzymatic cleavage products in mammalian systems, notably within intestinal mucosa homogenates, suggesting their physiological relevance beyond mere metabolic intermediates [7]. Their classification hinges on the specific cleavage position relative to the carotenoid backbone and their functional groups, placing β-apo-13-carotenone among the biologically active short-chain apocarotenoids.
Table 1: Key Structural Features of Representative β-Apocarotenoids
Compound | Carbon Chain Length | Functional Group(s) | Biosynthetic Origin |
---|---|---|---|
β-apo-8'-carotenal | C30 | Aldehyde | Eccentric cleavage of β-carotene |
β-apo-10'-carotenal | C27 | Aldehyde | Primary BCO2 cleavage product |
β-apo-13-carotenone | C18 | Ketone | Eccentric cleavage/oxidation |
Retinal | C20 | Aldehyde | Central cleavage by BCO1 |
β-Apo-13-carotenone emerged as a significant modulator of nuclear receptor signaling, specifically functioning as a high-affinity antagonist of Retinoid X Receptor alpha (RXRα). RXRα is a master regulator within the nuclear receptor superfamily, forming heterodimers with receptors like PPARs, LXRs, FXRs, and VDRs to control critical processes in development, metabolism, and cell differentiation [2] [5]. Unlike the endogenous RXRα agonist 9-cis-retinoic acid (9cRA), β-apo-13-carotenone binds tightly to the ligand-binding domain (LBD) of RXRα (Kd ≈ 7-8 nM) but fails to induce its activation [4] [5]. Crucially, it actively suppresses 9cRA-induced transactivation at concentrations as low as 1 nM in cellular assays (e.g., COS-7 cells transfected with RXRα and RXRE-Luc reporter constructs) [2] [4] [5]. Its antagonism operates via a unique molecular mechanism: inducing the formation of transcriptionally silent RXRα tetramers, thereby sequestering the receptor in an inactive oligomeric state incapable of binding DNA response elements or recruiting coactivators [5]. This contrasts with classical antagonists like UVI3003, which directly interfere with coactivator binding to the AF-2 helix within the LBD [5]. The natural occurrence of β-apo-13-carotenone in foods like melons, pumpkins, and sweet potatoes (albeit at low percentages of β-carotene content) suggests potential dietary or endogenous roles in modulating RXRα signaling pathways [7].
The synthesis of deuterium-labeled β-apo-13-carotenone (β-apo-13-carotenone D3), typically involving deuterium substitution at specific methyl or methylene groups (e.g., -CD3 instead of -CH3), provides a powerful isotopic tool without significantly altering the compound's chemical or biological properties [3]. This labeling strategy is pivotal for:
Table 2: Impact of Deuterium Labeling on β-Apo-13-carotenone Properties
Aspect | Unlabeled (C18H26O) | Deuterated (D3-Analog) | Significance for Research |
---|---|---|---|
Molecular Weight | 258.40 g/mol | 261.42 g/mol | Creates distinct mass tag for MS detection |
Chemical Reactivity | Standard | Nearly identical | Maintains biological activity (RXRα binding/antagonism) |
Metabolic Stability | Subject to rapid degradation | Potential isotopic slowing of some pathways | May improve bioavailability/bioavailability tracking |
Detection Specificity | Challenging in complex matrices | High (due to mass difference) | Enables accurate tracking in cells, tissues, fluids |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7